4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate to form an intermediate, which is then reacted with 3-trifluoromethylphenylamine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating certain diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide include:
- 4-Bromo-N-[2,2,2-trichloro-1-(2,3-dichloro-phenylamino)-ethyl]-benzamide
- 4-Bromo-N-[2,2,2-trichloro-1-(2,4-dichloro-phenylamino)-ethyl]-benzamide
- 4-Methyl-N-[2,2,2-trichloro-1-(2,4-dimethyl-phenylamino)-ethyl]-benzamide These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities, making each compound unique in its own right .
Properties
Molecular Formula |
C16H11BrCl3F3N2O |
---|---|
Molecular Weight |
490.5g/mol |
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C16H11BrCl3F3N2O/c17-11-6-4-9(5-7-11)13(26)25-14(15(18,19)20)24-12-3-1-2-10(8-12)16(21,22)23/h1-8,14,24H,(H,25,26) |
InChI Key |
MXTRSCQSNVPRDU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.